molecular formula C15H28BrNSSn B1525905 2-Bromo-5-(tributylstannyl)thiazole CAS No. 1447761-46-7

2-Bromo-5-(tributylstannyl)thiazole

Cat. No. B1525905
CAS RN: 1447761-46-7
M. Wt: 453.1 g/mol
InChI Key: LOKZFBRKEMXQQF-UHFFFAOYSA-N
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Description

“2-Bromo-5-(tributylstannyl)thiazole” is a chemical compound with the IUPAC name 2-bromo-5-(tributylstannyl)-1,3-thiazole . It has a molecular weight of 453.07 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; . This code provides a standardized way to represent the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can be used as reagents for arylation of thiazole by Stille cross-coupling .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 307-309 °C and a density of 1.1900 g/mL at 25 °C . Its refractive index is 1.5200 .

Scientific Research Applications

Synthesis of Heteroaryl Compounds

2-Bromo-5-(tributylstannyl)thiazole serves as a pivotal precursor in the synthesis of heteroaryl compounds through cross-coupling reactions. The compound is instrumental in converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille reaction, a palladium-catalyzed cross-coupling process, showcasing its versatility in creating structurally diverse heterocyclic compounds with potential pharmaceutical applications (Bookser, 2000).

Development of Fluorescent Compounds

The reagent is also employed in the design and preparation of thiazole-based aromatic heterocyclic fluorescent compounds, demonstrating its utility in creating materials with adjustable electronic properties for potential use in optical and electronic devices. These compounds exhibit significant photophysical and electrochemical properties, indicating their potential in developing new fluorescent materials (Tao et al., 2013).

Organic Ionic Liquids (OILs) Promotion

In another application, derivatives of thiazole, related in function if not directly by structure, have been shown to promote the benzoin condensation, an essential reaction in organic synthesis, highlighting the broader utility of thiazole compounds in facilitating chemical transformations (Davis & Forrester, 1999).

Anticancer Evaluations

Furthermore, thiazole derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer activity. This underscores the significant role of thiazole compounds in the development of new therapeutic agents, especially in targeting cancer (Noolvi et al., 2011).

Safety and Hazards

The safety information for “2-Bromo-5-(tributylstannyl)thiazole” indicates that it has several hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary measures include P202, P273, P280, P301 + P310, P302 + P352 + P312, and P305 + P351 + P338 . It’s classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 .

properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZFBRKEMXQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrNSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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